molecular formula C17H21N3O3S B11542217 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B11542217
M. Wt: 347.4 g/mol
InChI Key: DGCGQNONQCGPRI-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group and two methoxy groups attached to a benzamide moiety, making it a unique and potentially valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide

Uniqueness

N-(5-cyclohexyl-1,3,4-dimethoxybenzamide) is unique due to the presence of the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H21N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)

InChI Key

DGCGQNONQCGPRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)OC

Origin of Product

United States

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